1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine
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Overview
Description
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2,3-dihydrobenzofuran to introduce the bromine atom at the 7-position. This intermediate is then subjected to a series of reactions, including alkylation and fluorination, to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The brominated dihydrobenzofuran moiety may interact with enzymes or receptors, while the difluorinated piperidine ring can influence the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-2,3-dihydrobenzofuran-5-yl)methanol: This compound shares the brominated dihydrobenzofuran moiety but lacks the difluorinated piperidine ring.
3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic acid: Another analog with a similar core structure but different functional groups.
Uniqueness
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-3,3-difluoropiperidine is unique due to the presence of both the brominated dihydrobenzofuran and difluorinated piperidine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,3-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF2NO/c15-12-7-10(6-11-2-5-19-13(11)12)8-18-4-1-3-14(16,17)9-18/h6-7H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWJMKNMIBUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C(=C2)Br)OCC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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